molecular formula C19H18N2O3 B2798633 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one CAS No. 292160-91-9

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B2798633
CAS No.: 292160-91-9
M. Wt: 322.364
InChI Key: PEDXHPZSFZQYMI-LFIBNONCSA-N
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Description

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a benzylidene group substituted with methoxy groups at the 3 and 4 positions, a methyl group at the 5 position, and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one typically involves an aldol condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and a suitable ketone, such as 1-indanone, in the presence of a base like sodium hydroxide. The reaction proceeds under solvent-free conditions, making it an environmentally friendly process . The mixture of reactants is stirred at room temperature until the formation of the desired product, which is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and increase yields . This method involves heating the reactants in a microwave reactor, which provides uniform heating and accelerates the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . It may also interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate
  • N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine

Uniqueness

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both benzylidene and pyrazolone moieties.

Properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-16(11-14-9-10-17(23-2)18(12-14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXHPZSFZQYMI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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